molecular formula C15H16N4O4S B7759975 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine CAS No. 6122-91-4

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine

Cat. No.: B7759975
CAS No.: 6122-91-4
M. Wt: 348.4 g/mol
InChI Key: PJFNKTAOOHZYRB-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a pyridinyl-substituted piperazine ring

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitrobenzenesulfonyl chloride and 4-pyridin-2-ylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The 2-nitrobenzenesulfonyl chloride is added dropwise to a solution of 4-pyridin-2-ylpiperazine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

    Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures tailored to the desired reaction.

Scientific Research Applications

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with target proteins, while the sulfonyl and pyridinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with similar compounds such as:

    1-(3-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine: This compound has a nitrophenyl group at the 3-position instead of the 2-position, which can affect its reactivity and binding properties.

    1-(2-Nitrophenyl)sulfonyl-4-pyridin-3-ylpiperazine: Here, the pyridinyl group is attached at the 3-position of the piperazine ring, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Biological Activity

1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a sulfonyl piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with a 2-nitrophenyl group and a pyridin-2-yl moiety, which enhances its potential for various pharmacological applications.

  • Molecular Formula : C15H16N4O4S
  • Molecular Weight : 348.3769 g/mol
  • CAS Number : 6122-91-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl and pyridinyl groups enhance binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its mechanism likely involves the inhibition of specific cancer cell proliferation pathways. Notably, it has shown promising results in vitro against several cancer cell lines, demonstrating cytotoxicity that could be leveraged in cancer therapy .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. The compound's structure was pivotal in enhancing its interaction with bacterial cell walls .

Study 2: Anticancer Activity

A separate study focused on the compound's anticancer properties revealed that it induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be approximately 20 µM, indicating a moderate level of potency compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer~20
Piperazine Derivative AStructure AAntimicrobial~50
Piperazine Derivative BStructure BAnticancer~15

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFNKTAOOHZYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976729
Record name 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6122-91-4
Record name 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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